molecular formula C16H24N2O4 B2797163 Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate CAS No. 1873315-37-7

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate

Cat. No. B2797163
CAS RN: 1873315-37-7
M. Wt: 308.378
InChI Key: JUTLUOUYFKHOBY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug design and development. Researchers have explored its potential as a scaffold for novel bicyclic and tricyclic aza-DKP (diketopiperazine) structures. These structures incorporate six- or seven-membered rings and may have applications in drug discovery .

Chiral Synthesis and Stereochemistry

The synthesis of Tert-butyl (S)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate involves both erythro and threo isomers. The erythro isomer is obtained via reduction using sodium borohydride, while the threo isomer is produced through inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6. These chiral isomers can serve as building blocks for other compounds with specific stereochemical requirements .

Neuromodulation and Hypotensive Effects

The compound contains a γ-amino β-hydroxybutyric acid (GABOB) moiety. GABOB is a neuromodulator in the mammalian central nervous system and has been used as a hypotensive drug. Understanding the interactions of this compound with relevant receptors could lead to therapeutic applications .

Lipid Metabolism and Mitochondrial Transport

Given its lipophilic nature, this compound may play a role in lipid metabolism. Additionally, it resembles carnitine, which facilitates the transport of long-chain fatty acids into mitochondria. Investigating its effects on lipid homeostasis and mitochondrial function could yield valuable insights .

properties

IUPAC Name

methyl (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(14(19)21-5)18(11-13-9-7-6-8-10-13)17-15(20)22-16(2,3)4/h6-10,12H,11H2,1-5H3,(H,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTLUOUYFKHOBY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate

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